molecular formula C18H21NO B3346377 Acridine, 9-(1,1-dimethylethoxy)-9,10-dihydro-10-methyl- CAS No. 118365-34-7

Acridine, 9-(1,1-dimethylethoxy)-9,10-dihydro-10-methyl-

Cat. No.: B3346377
CAS No.: 118365-34-7
M. Wt: 267.4 g/mol
InChI Key: FMLQXQPQCHTKKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acridine, 9-(1,1-dimethylethoxy)-9,10-dihydro-10-methyl- is a derivative of acridine, a heterocyclic organic compound Acridine and its derivatives are known for their applications in various fields, including medicinal chemistry, due to their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acridine, 9-(1,1-dimethylethoxy)-9,10-dihydro-10-methyl- typically involves the alkylation of acridine derivatives. One common method includes the reaction of acridine with tert-butyl alcohol in the presence of an acid catalyst to introduce the 9-(1,1-dimethylethoxy) group. The 10-methyl group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the 9-position, leading to the formation of acridone derivatives.

    Reduction: Reduction reactions can convert the acridine ring to dihydroacridine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products:

    Oxidation: Acridone derivatives.

    Reduction: Dihydroacridine derivatives.

    Substitution: Various substituted acridine derivatives depending on the nucleophile used.

Scientific Research Applications

Acridine, 9-(1,1-dimethylethoxy)-9,10-dihydro-10-methyl- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.

    Biology: Investigated for its potential as an intercalating agent in DNA studies.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of acridine, 9-(1,1-dimethylethoxy)-9,10-dihydro-10-methyl- involves its ability to intercalate into DNA, disrupting the DNA structure and inhibiting replication and transcription processes. This intercalation can lead to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with various enzymes and proteins, influencing their activity and leading to its biological effects.

Comparison with Similar Compounds

    Acridine: The parent compound, known for its wide range of biological activities.

    Acridone: An oxidized derivative of acridine with similar intercalating properties.

    9-Aminoacridine: A derivative with a 9-amino group, used as an antiseptic and in DNA studies.

Uniqueness: Acridine, 9-(1,1-dimethylethoxy)-9,10-dihydro-10-methyl- is unique due to the presence of the 9-(1,1-dimethylethoxy) group, which may enhance its lipophilicity and influence its interaction with biological membranes and macromolecules

Properties

IUPAC Name

10-methyl-9-[(2-methylpropan-2-yl)oxy]-9H-acridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-18(2,3)20-17-13-9-5-7-11-15(13)19(4)16-12-8-6-10-14(16)17/h5-12,17H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLQXQPQCHTKKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1C2=CC=CC=C2N(C3=CC=CC=C13)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440450
Record name Acridine, 9-(1,1-dimethylethoxy)-9,10-dihydro-10-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118365-34-7
Record name Acridine, 9-(1,1-dimethylethoxy)-9,10-dihydro-10-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acridine, 9-(1,1-dimethylethoxy)-9,10-dihydro-10-methyl-
Reactant of Route 2
Acridine, 9-(1,1-dimethylethoxy)-9,10-dihydro-10-methyl-
Reactant of Route 3
Acridine, 9-(1,1-dimethylethoxy)-9,10-dihydro-10-methyl-
Reactant of Route 4
Acridine, 9-(1,1-dimethylethoxy)-9,10-dihydro-10-methyl-
Reactant of Route 5
Acridine, 9-(1,1-dimethylethoxy)-9,10-dihydro-10-methyl-
Reactant of Route 6
Acridine, 9-(1,1-dimethylethoxy)-9,10-dihydro-10-methyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.